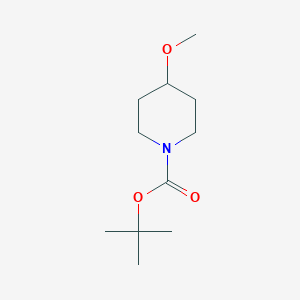

Tert-butyl 4-methoxypiperidine-1-carboxylate

Descripción general

Descripción

“Tert-butyl 4-methoxypiperidine-1-carboxylate” is a chemical compound . It is a useful reagent for the design of anion exchange membranes (AEMs) and ionomers for use in storage devices such as fuel cells and batteries .

Synthesis Analysis

The synthesis of this compound involves a two-stage process . In the first stage, methyl triphenylphosphonium bromide is reacted with n-butyllithium in tetrahydrofuran at -78°C for 1 hour. In the second stage, N-tert-butyloxycarbonylpiperidin-4-one is added to the mixture, which is then warmed to room temperature and stirred overnight .Molecular Structure Analysis

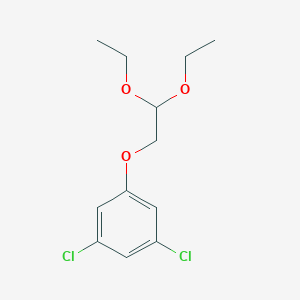

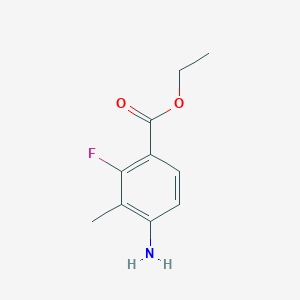

The molecular structure of “Tert-butyl 4-methoxypiperidine-1-carboxylate” can be represented by the InChI code1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-5-12(9-14,16-4)6-8-13/h14H,5-9H2,1-4H3 . The molecular weight of the compound is 245.32 . Physical And Chemical Properties Analysis

“Tert-butyl 4-methoxypiperidine-1-carboxylate” is a powder at room temperature . The compound has a molecular weight of 245.32 .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Summary:

Tert-butyl 4-methoxypiperidine-1-carboxylate (M4 compound) has shown promise as both a β-secretase inhibitor and an acetylcholinesterase inhibitor . These properties make it relevant for Alzheimer’s disease research, where β-secretase inhibition helps prevent amyloid beta peptide (Aβ) aggregation and fibril formation from Aβ 1-42 .

Methods of Application:

In vitro studies have demonstrated the compound’s efficacy. Researchers typically use cell-based assays to evaluate its inhibitory effects on β-secretase and acetylcholinesterase. The compound is synthesized and purified, and its concentration is optimized for testing. Enzyme activity assays, fluorescence-based assays, and molecular docking studies are commonly employed .

Results:

The M4 compound effectively inhibits β-secretase and acetylcholinesterase, reducing Aβ aggregation and fibril formation. Quantitative data includes IC50 values (concentration required for 50% inhibition) and kinetic parameters. Statistical analyses assess significance and reproducibility .

Organic Synthesis and Chemical Reactions

Summary:

Tert-butyl 4-methoxypiperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its tert-butyl group enhances stability, and the methoxy group provides reactivity. Chemists use it for constructing complex molecules, such as pharmaceutical intermediates or natural product derivatives.

Methods of Application:

The compound participates in various reactions, including amidation, esterification, and nucleophilic substitution. Researchers employ standard synthetic techniques, such as reflux, microwave-assisted reactions, or catalytic processes. Reaction conditions (solvents, temperature, and catalysts) are optimized .

Results:

Successful synthesis of target molecules demonstrates the compound’s utility. Yield percentages, purity, and characterization data (NMR, HPLC, LC-MS) quantify the results. Statistical analysis assesses reproducibility .

Industrial Testing Applications

Summary:

Tert-butyl 4-methoxypiperidine-1-carboxylate finds use in industrial testing, particularly in microbiology and molecular biology methods. Its stability and reactivity make it suitable for specific assays.

Methods of Application:

Researchers incorporate the compound into test kits or reagents. For example, it may be part of a substrate for enzyme assays or a component in diagnostic assays. Standard protocols guide its application in various testing contexts .

Results:

The successful performance of the test using the compound validates its application. Sensitivity, specificity, and accuracy data are essential. Statistical analysis ensures reliability .

These three applications highlight the versatility and significance of tert-butyl 4-methoxypiperidine-1-carboxylate in scientific research. Researchers continue to explore its potential in other fields, including materials science and catalysis. Remember to consult relevant literature and protocols for detailed experimental procedures and safety precautions when working with this compound. 🌟 .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(14-4)6-8-12/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATASAJREKAPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620737 | |

| Record name | tert-Butyl 4-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-methoxypiperidine-1-carboxylate | |

CAS RN |

188622-27-7 | |

| Record name | tert-Butyl 4-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)

![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)

![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)

![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)

![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)